molecular formula HOZr- B1199371 Zirconium hydroxide CAS No. 12688-15-2

Zirconium hydroxide

Cat. No.: B1199371
CAS No.: 12688-15-2
M. Wt: 108.23 g/mol
InChI Key: ATYZRBBOXUWECY-UHFFFAOYSA-M
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Description

Zirconium hydroxide, often referred to as hydrous zirconia, is a white solid with low solubility in water. It is commonly represented by the chemical formula Zr(OH)₄·nH₂O. This compound is widely used as a precursor in the preparation of solid acid catalysts and has significant applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium hydroxide can be synthesized through several methods, including:

Industrial Production Methods:

Types of Reactions:

    When heated at 550°C, this compound decomposes to form zirconium oxide and water.

    Decomposition: Zr(OH)4ZrO2+2H2O\text{Zr(OH)}_4 \rightarrow \text{ZrO}_2 + 2\text{H}_2\text{O} Zr(OH)4​→ZrO2​+2H2​O

    Reaction with Mineral Acids: this compound reacts with mineral acids to form corresponding zirconium salts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zirconium hydroxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of zirconium hydroxide in various applications involves its ability to interact with other molecules through adsorption, ion exchange, and catalytic processes. For example, in catalysis, this compound acts as a solid acid catalyst, facilitating the conversion of reactants to products by providing active sites for the reaction .

Comparison with Similar Compounds

Uniqueness of Zirconium Hydroxide: this compound is unique due to its ability to act as a precursor for various zirconium-based materials and its versatility in different applications, including catalysis, biomedical applications, and environmental remediation .

Properties

CAS No.

12688-15-2

Molecular Formula

HOZr-

Molecular Weight

108.23 g/mol

IUPAC Name

zirconium;hydroxide

InChI

InChI=1S/H2O.Zr/h1H2;/p-1

InChI Key

ATYZRBBOXUWECY-UHFFFAOYSA-M

SMILES

[OH-].[OH-].[OH-].[OH-].[Zr+4]

Canonical SMILES

[OH-].[Zr]

14475-63-9
12688-15-2

physical_description

DryPowder, WetSolid;  WetSolid

Pictograms

Irritant

Synonyms

zirconium hydroxide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An equimolar solutions of titanium chloride (TiCl4) and zirconium chloride (ZrCl4) in anhydrous ethanol are mixed and treated with excess aqueous ammonia solution to obtain a co-precipitate of titanium hydroxide and zirconium hydroxide. After working up said co-precipitate in a manner similar in example 1 it is calcined at 500° C. to obtain a support which is then impregnated with an appropriate amount of aqueous nickel oxalate solution and dried at 90° C. so as to obtain a supported catalyst which contains 2% by weight of nickel catalyst. The supported catalyst is then divided into four equal portions which are all reduced in reactors with hydrogen at respectively 250° C., 300° C., 400° C. and 500° C. The supported catalysts thus reduced are then tested for their activity in the conversion of benzene under the following conditions:
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Synthesis routes and methods II

Procedure details

An equimolar quantity of titanium n-butoxide [Ti(OC4H9)4 ] and zirconium chloride (ZnCl4) is dissolved respectively in an appropriate amount of anhydrous ethyl alcohol. After two ethyl alcohol solutions are mixed, the mixture is added dropwise to an excess of aqueous ammonia solution to obtain a white co-precipitate of titanium hydroxide with zirconium hydroxide. The co-precipitate is collected by filtration and then washed with de-ionized water until the solution is free of chloride ion. After being dried at 100° C. the co-precipitate is calcined in air at 500° C. for 2 hours to obtain the support of this example. 3.4 ml of 1.0M nickel nitrate solution is mixed well with the above support, the mixture is then dried at 90° C. whereby a supported catalyst which contains as 2wt% of nickel is obtained.
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Synthesis routes and methods III

Procedure details

TiO2 particles (average particle diameter: 0.26 μm) produced through sulfuric acid process was added to water, to prepare aqueous slurry (TiO2 concentration: 400 g/L). This slurry (0.5 L) was heated to 80° C. under stirring. While maintaining this temperature, a 150 g/L aqueous solution of sodium silicate, which corresponded to 5% by mass (in terms of SiO2) of TiO2, was added to the slurry. Then, 30% sulfuric acid was added thereto over 120 minutes such that the pH of the mixture should be 7. The resultant slurry was aged for 30 minutes. Next, under stirring, the temperature of the slurry was regulated so as to be 40° C. While the pH of the slurry was maintained to 7, a 100 g/L aqueous solution of zirconium oxychloride, which corresponded to 1% by mass (in terms of ZrO2) of TiO2, and 30% aqueous sodium hydroxide were added to the slurry as a single portion over 60 minutes. The resultant slurry was aged for 30 minutes. Then, under stirring, while the pH of the slurry was maintained to 7, a 250 g/L aqueous solution of sodium aluminate, which corresponded to 2% by mass (in terms of Al2O3) of TiO2, and 30% sulfuric acid were added as a single portion to the slurry over 60 minutes. The resultant slurry was aged for 60 minutes. Thus, on the surface of TiO2, coating layers of silicon hydroxide, zirconium hydroxide, and aluminum hydroxide were formed in the order as set forth.
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Synthesis routes and methods IV

Procedure details

adding an aqueous solution of a zirconium salt to an aqueous slurry of antimony trioxide particles so that the proportion of the zirconium salt is about 0.1 to about 5 percent by weight (as ZrO2) of the total weight of said composition to form zirconium hydroxide and deposit it onto the surfaces of the antimony trioxide particles;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconium hydroxide

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